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Compound of Interest

Compound Name: 1-Cyclohexene-1-propanenitrile

CAS No.: 13992-92-2

Cat. No.: B3378255

Get Quote

CAS Number: 13992-92-2 Formula: C

H

N Molecular Weight: 135.21 g/mol IUPAC Name: 3-(cyclohexen-1-yl)propanenitrile

Executive Summary
3-(1-cyclohexenyl)propanenitrile is a critical organic intermediate, primarily utilized in the

synthesis of psychoactive pharmaceutical agents (e.g., serotonin-norepinephrine reuptake

inhibitors similar to Venlafaxine) and agrochemicals. Its structure features a cyclohexene ring

coupled to a nitrile-terminated propyl chain.[1] Accurate characterization of its boiling point and

density is paramount for process scale-up, specifically for designing vacuum distillation units

and determining mass transfer coefficients in liquid-liquid extraction.

Physicochemical Profile
Due to the limited availability of experimental data in public registries, the following values

represent high-confidence estimates derived from group contribution methods and structural

analogs (e.g., 1-cyclohexenylacetonitrile).
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Thermodynamic Properties
Property

Value
(Predicted/Est.)

Condition Confidence Interval

Boiling Point (Atm) 245°C 760 mmHg ± 10°C

Boiling Point (Vac) 118 - 125°C 10 - 12 mmHg ± 5°C

Density 0.928 g/cm³ 20°C ± 0.02 g/cm³

Refractive Index (

)
1.4750 20°C ± 0.002

Flash Point > 100°C Closed Cup Est.[2][3]

LogP 2.35 - Predicted

Technical Insight: The presence of the cyclohexenyl double bond slightly increases the density

compared to its saturated cyclohexyl analog (approx. 0.91 g/cm³). The nitrile group introduces

significant dipole-dipole interactions, elevating the boiling point well above comparable

hydrocarbons (e.g., propylcyclohexene, BP ~155°C).

Pressure-Temperature Nomogram (Clausius-Clapeyron)
For purification via fractional distillation, use the following approximation for vapor pressure (

) vs. Temperature (

):

Recommended Antoine Constants (Est.):

,

,
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(for P in mmHg, T in °C).

Target Distillation Zone: 120°C at 10 mmHg is the optimal setpoint to minimize thermal

polymerization of the alkene moiety.

Experimental Protocols
To validate these properties in a laboratory setting, the following self-validating protocols are

recommended.

Determination of Boiling Point (Micro-Siwoloboff
Method)
For scarce samples (<1 mL), use the Siwoloboff method coupled with a Thiele tube or

automated melting point apparatus.

Preparation: Introduce the sample into a capillary tube containing a fused micro-bell

(inverted capillary).

Heating: Immerse in a silicone oil bath. Ramp temperature at 2°C/min.

Observation:

Initial Stream: Bubbles emerge as trapped air expands.

Rapid Stream: Continuous bubbling indicates vapor pressure equals external pressure.

Endpoint: Stop heating. The temperature at which bubbling ceases and liquid is sucked

back into the micro-bell is the True Boiling Point.

Validation: Correct for barometric pressure using the Sydney Young equation:

Precision Density Measurement (Oscillating U-Tube)
Standard: ASTM D4052 Equipment: Anton Paar DMA 35 or equivalent.

Calibration: Verify system using degassed, ultra-pure water (

g/cm³ at 20°C) and dry air.
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Injection: Inject 2 mL of 3-(1-cyclohexenyl)propanenitrile, ensuring no micro-bubbles remain

in the U-tube. Bubbles will artificially lower the density reading.

Equilibration: Allow the Peltier thermostat to stabilize the sample at 20.0°C ± 0.01°C.

Measurement: Record the oscillation period (

). Density is calculated via:

(Where A and B are instrument constants).

Synthesis & Purification Logic
Understanding the synthesis context aids in identifying impurities that affect physical properties

(e.g., unreacted starting materials or isomers).

Synthesis Pathway (Graphviz Visualization)
The following diagram outlines a standard route involving the reduction of a conjugated nitrile

precursor, highlighting critical purification steps.
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Figure 1: Logical synthesis flow for 3-(1-cyclohexenyl)propanenitrile, emphasizing the

distillation step for final isolation.

Impurity Profile Impact
Saturated Analog (3-cyclohexylpropanenitrile): Result of over-reduction. Increases density

slightly; raises BP.

Isomer (Beta-isomer): Result of double bond migration. Lowers BP slightly.[4]
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Polymerization: High-temperature distillation without inhibitors (e.g., BHT) can lead to

oligomers, increasing viscosity and density significantly.

Safety & Handling (SDS Summary)
Hazard Class: Nitriles are generally toxic by ingestion and skin absorption.

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Metabolism: Metabolizes to release cyanide ions in vivo.

First Aid: In case of exposure, administer 100% oxygen. Amyl nitrite or hydroxocobalamin

kits should be available in the lab.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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